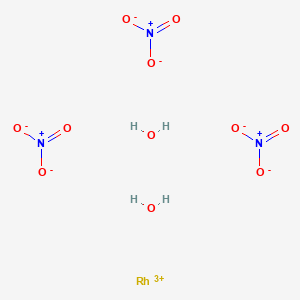

Rhodium(III) nitrate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rhodium(III) nitrate dihydrate is a crystalline compound widely used in the field of catalysis, electro-plating, and the glass industry . It can be used as a precursor to synthesize Rh-doped catalysts for various chemical transformations .

Synthesis Analysis

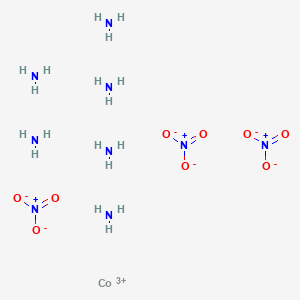

The interaction of rhodium (III) aqua ions with nitrate ions in 3–16 m nitric acid solutions has been studied . The mononuclear complexes [Rh (H 2 O) 6–n (NO 3) n] 3–n ( n = 1–4) were found to be the only form of rhodium (III) existing in the solutions with the metal concentration in the range 0.2–1.3 m .Molecular Structure Analysis

The structure of the salt was solved by the powder X-ray diffraction method, with monodentate coordination of nitrato ligands found for both the [Rh (NO 3) 6] 3– and trans - [Rh (H 2 O) 2 (NO 3) 4] – anions . Other studies also confirmed the structure of rhodium(III) nitrate aqueous solutions .Chemical Reactions Analysis

The interaction of rhodium (III) aqua ions with nitrate ions in 3–16 m nitric acid solutions has been studied . The mononuclear complexes [Rh (H 2 O) 6–n (NO 3) n] 3–n ( n = 1–4) were found to be the only form of rhodium (III) existing in the solutions .Physical And Chemical Properties Analysis

Rhodium(III) nitrate dihydrate has a molecular weight of 324.95 g/mol . It is a yellow solid with a density of 1.41 g/cm 3 . It is soluble in water and has a hexagonal crystal structure .Scientific Research Applications

Precursor for Rh-doped Catalysts

Rhodium(III) nitrate dihydrate can be used as a precursor to synthesize Rh-doped catalysts for various chemical transformations .

Synthesis of Fe–Rh/TiO2 Catalysts

In combination with iron (III) nitrate nonahydrate, Rhodium(III) nitrate dihydrate can be used to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions .

Facilitating White-Light-Emitting Materials

Rhodium(III) nitrate dihydrate is used in Rh(III)-catalyzed building up of used heterocyclic cations, which provides an opportunity to rapidly access highly π-conjugated fused heterocyclic cations . This opens up a new avenue for efficient screening of single-molecular white-light-emitting materials, pure red-light-emitting materials, and π-conjugated radical materials .

Fabrication of Organic and Low-Cost White Light-Emitting Diodes

Novel white-light-emitting materials synthesized using Rhodium(III) nitrate dihydrate exhibit distinct anti-Kasha dual-emission and could rapidly be fabricated into robust organic and low-cost white light-emitting diodes .

Synthesis of Fused Heterocyclic Cations

Rhodium(III) nitrate dihydrate is used in the first example of rhodium-catalyzed nondirected C–H activation/annulation reactions for the construction of fused heterocyclic cations . This protocol provides an opportunity to rapidly access highly π-conjugated fused heterocyclic cations .

Development of Fluorescent Bioimaging Reagents

Fused heterocyclic cations synthesized using Rhodium(III) nitrate dihydrate have been widely applied in fluorescent bioimaging reagents .

Mechanism of Action

Target of Action

Rhodium(III) nitrate dihydrate is primarily used as a precursor in the synthesis of Rh-doped catalysts for various chemical transformations . It can also be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions .

Mode of Action

It is known that it can be used to synthesize rh-doped catalysts, which are used in various chemical transformations . These catalysts can facilitate reactions by providing an alternative reaction pathway with a lower activation energy.

Biochemical Pathways

Rhodium(III) nitrate dihydrate is involved in the synthesis of Rh-doped catalysts, which can be used in various chemical transformations . For example, it can be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions . These catalysts can facilitate the addition of hydrogen (H2) to other molecules, a key step in many biochemical pathways.

Result of Action

The primary result of the action of Rhodium(III) nitrate dihydrate is the synthesis of Rh-doped catalysts . These catalysts can facilitate various chemical transformations, leading to the production of new compounds. The exact molecular and cellular effects would depend on the specific reactions being catalyzed.

Safety and Hazards

Future Directions

Rhodium(III) nitrate dihydrate is of interest because nuclear wastes, which contain rhodium, are recycled by dissolution in nitric acid . It is used as a precursor to synthesize rhodium . Future research could focus on its potential applications in the field of catalysis, electro-plating, and the glass industry .

properties

IUPAC Name |

rhodium(3+);trinitrate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULCFFJNLVZXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N3O11Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631163 |

Source

|

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodium(III) nitrate dihydrate | |

CAS RN |

13465-43-5 |

Source

|

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.